molecular formula C8H12O2 B2518773 Cyclohept-1-ene-1-carboxylic acid CAS No. 4321-25-9

Cyclohept-1-ene-1-carboxylic acid

Cat. No. B2518773
CAS RN: 4321-25-9
M. Wt: 140.182
InChI Key: FNFJZXAWCAEGNI-UHFFFAOYSA-N
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Description

Cyclohept-1-ene-1-carboxylic acid (CHCA) is an organic compound with the formula C7H10O2. It is a colorless liquid with a pleasant, sweet smell. CHCA is a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds. In addition, CHCA has been studied for its biochemical and physiological effects, with the potential to be used in a number of applications.

Scientific Research Applications

Metabolic Studies

Cyclohept-1-ene-1-carboxylic acid has been studied in metabolic contexts, particularly focusing on its interactions with microorganisms. Elshahed et al. (2001) investigated the metabolism of related compounds like cyclohex-1-ene carboxylate by “Syntrophus aciditrophicus” in cocultures with hydrogen-using microorganisms, which revealed insights into the metabolic pathways involving cyclohexane carboxylate and cyclohex-1-ene carboxylate derivatives (Elshahed et al., 2001).

Synthetic Chemistry

The compound has applications in synthetic chemistry. For instance, Gómez-Sánchez and Marco-Contelles (2005) described the Curtius rearrangement of cyclohex-3-ene carboxylic acid, closely related to this compound, demonstrating its utility in the synthesis of various carbamates (Gómez-Sánchez & Marco-Contelles, 2005).

Drug Development and Biological Studies

The compound also finds relevance in drug development and biological studies. For example, Choi and Silverman (2002) explored cyclohexene analogues of gamma-aminobutyric acid (GABA) as potential inactivators of gamma-aminobutyric acid aminotransferase, which is significant for understanding the bioactivity of similar cyclic compounds (Choi & Silverman, 2002).

Biocatalysis

In the field of biocatalysis, Goswami and Kissick (2009) developed an efficient process using Candida antarctica lipase for the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, a process related to the transformation of this compound derivatives (Goswami & Kissick, 2009).

Mechanism of Action

Safety and Hazards

The safety information for Cyclohept-1-ene-1-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions for research on Cyclohept-1-ene-1-carboxylic acid could involve further exploration of its chemical reactions and potential applications. For instance, understanding its photoinduced isomerization could lead to new synthetic methods . Additionally, studying its mechanism of action could provide insights into its potential use in medical or industrial applications .

properties

IUPAC Name

cycloheptene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFJZXAWCAEGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4321-25-9
Record name cyclohept-1-ene-1-carboxylic acid
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